molecular formula C16H14BrN3O2 B11560053 2-Bromo-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide

2-Bromo-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11560053
M. Wt: 360.20 g/mol
InChI Key: XZOUOJWXBFTZBR-GRSHGNNSSA-N
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Description

2-Bromo-N-({N’-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound that features a bromine atom attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-({N’-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 2-Bromo-N-({N’-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the hydrazinecarbonyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzymes by forming covalent bonds with active site residues or by disrupting protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-({N’-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct chemical and biological properties. This group enhances its potential as a versatile building block for the synthesis of complex molecules and its application in various fields .

Properties

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

IUPAC Name

N-[2-[(2Z)-2-benzylidenehydrazinyl]-2-oxoethyl]-2-bromobenzamide

InChI

InChI=1S/C16H14BrN3O2/c17-14-9-5-4-8-13(14)16(22)18-11-15(21)20-19-10-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,22)(H,20,21)/b19-10-

InChI Key

XZOUOJWXBFTZBR-GRSHGNNSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC(=O)CNC(=O)C2=CC=CC=C2Br

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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